molecular formula C14H20N2O2 B184759 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195983-63-2

4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B184759
CAS No.: 195983-63-2
M. Wt: 248.32 g/mol
InChI Key: BVENZEAGNIYZSY-UHFFFAOYSA-N
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Description

4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound that belongs to the class of benzodiazepines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom in the diazepine ring

Scientific Research Applications

Chemistry: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is used as an intermediate in the synthesis of more complex benzodiazepine derivatives. It serves as a building block for the development of new compounds with potential therapeutic properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting central nervous system disorders. Its structural features make it a candidate for the development of anxiolytic, anticonvulsant, and sedative agents.

Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and advanced materials with specific properties.

Safety and Hazards

The safety information for “4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and tert-butyl chloroformate.

    Formation of the Benzodiazepine Ring: The o-phenylenediamine undergoes cyclization with an appropriate carbonyl compound to form the benzodiazepine core.

    Introduction of the Boc Group: The tert-butyl chloroformate is then introduced to protect the nitrogen atom in the diazepine ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the diazepine ring or Boc group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified diazepine compounds.

Mechanism of Action

The mechanism of action of 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The Boc group provides stability and selectivity in its interactions with these receptors.

Comparison with Similar Compounds

  • 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
  • 4-Boc-9-Chloro-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Comparison: 4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific Boc protecting group, which imparts stability and selectivity in chemical reactions

Properties

IUPAC Name

tert-butyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h4-7,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVENZEAGNIYZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378114
Record name tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195983-63-2
Record name tert-Butyl 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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